molecular formula C6H6N2O3S B1460666 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid CAS No. 6314-14-3

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Cat. No. B1460666
Key on ui cas rn: 6314-14-3
M. Wt: 186.19 g/mol
InChI Key: DUBCMCDVRJTNQR-UHFFFAOYSA-N
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Patent
US08822451B2

Procedure details

In step a of scheme 2, reaction of diethyl diethyl oxalacetate and methylisothiourea provides the 2-methylthio-6-oxo-1,6-dihydro-pyrimidin-4-yl carboxylic acid. In step b, refluxing the carboxylic acid with tionyl chloride in an organic solvent such as tolune, followed by treatment with methanol provides the 2-methylthio-6-chloro-pyrimidin-4-yl carboxylic acid methyl ester. In step c, the methyl ester is converted to the amide using the appropriate amine, such as NHRcRd. In step d, the boronic acid derivative of Ring A (such as [Ring A]-B(OR)2, is coupled to the pyrimidine-4-carboxylic amide using a coupling reagent, such as PdCl2(dppf). The desired compound is produced via synthetic steps e and f, which are similar to steps d and e in scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:4][C:5](=O)[CH:6]=[C:7]([C:9]([OH:11])=[O:10])[N:8]=1.[Cl-:13].[CH3:14]O>>[CH3:14][O:11][C:9]([C:7]1[CH:6]=[C:5]([Cl:13])[N:4]=[C:3]([S:2][CH3:1])[N:8]=1)=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1NC(C=C(N1)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1)Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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